molecular formula C8H6ClNO4 B8754374 3-Methoxy-2-nitrobenzoyl chloride CAS No. 15865-57-3

3-Methoxy-2-nitrobenzoyl chloride

Cat. No.: B8754374
CAS No.: 15865-57-3
M. Wt: 215.59 g/mol
InChI Key: URDXWTRRYHFFQK-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitrobenzoyl chloride is a useful research compound. Its molecular formula is C8H6ClNO4 and its molecular weight is 215.59 g/mol. The purity is usually 95%.
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Properties

CAS No.

15865-57-3

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

3-methoxy-2-nitrobenzoyl chloride

InChI

InChI=1S/C8H6ClNO4/c1-14-6-4-2-3-5(8(9)11)7(6)10(12)13/h2-4H,1H3

InChI Key

URDXWTRRYHFFQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Oxalyl chloride (2 mL, 24 mmol) and DMF (0.4 mL) are added to a suspension of 3-methoxy-2-nitro benzoic acid (4 g, 20 mmol) in 200 mL of dichloromethane. The reaction mixture is stirred for 3 hours at 25° C. under nitrogen. The reaction solvents are removed under reduced pressure to yield 3-methoxy-2-nitrobenzoyl chloride (4.3 g, quant.) as a yellow solid. 1H NMR (DMSO): δ7.80 (1H, d, J=8 Hz), 7.65 (1H, t, J=9 Hz), 7.42 (1H, d, J=10 Hz).
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2 mL
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0.4 mL
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4 g
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200 mL
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Synthesis routes and methods II

Procedure details

Reaction of 30 g of 3-methoxy-2-nitrobenzoic acid and 31.6 g of phosphorus pentachloride in 400 ml of methylene chloride at reflux for 2 hours followed by treatment of the crude product obtained with toluene 3 times gave 3-methoxy-2-nitrobenzoyl chloride as a solid. A solution of 30 g of this acid chloride in 50 ml of tetrahydrofuran was added to a solution of 28.7 g of 5-aminotetrazole monohydrate in 300 ml of tetrahydrofuran and 15 ml of water. A white precipitate appeared immediately but the mixture was allowed to stand for 3 hours. It was then diluted with water and the white solid was separated by filtration and air dried to give 3-methoxy-2-nitro-N-(1H-tetrazol-5-yl)benzamide melting at about 271° C. after recrystallization from dimethylformamide.
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30 g
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31.6 g
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400 mL
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crude product
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Synthesis routes and methods III

Procedure details

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